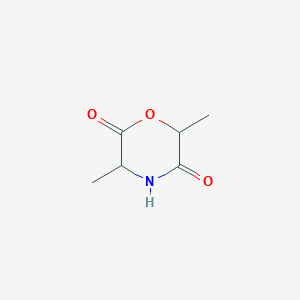

3,6-Dimethylmorpholine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Dimethylmorpholine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

Building Block for Organic Synthesis

3,6-Dimethylmorpholine-2,5-dione serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis. For instance, it can participate in reactions such as oxidation, reduction, and substitution to yield diverse derivatives.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation : It can be oxidized to form higher oxidation state derivatives.

- Reduction : Reduction reactions can convert keto groups to hydroxyl groups.

- Substitution : Methyl groups can react with electrophiles or nucleophiles.

The major products formed depend on specific reaction conditions and reagents used .

Biochemical Applications

Biological Activity Research

Research has indicated potential biological activities for this compound. Studies have explored its antimicrobial and anticancer properties. For example, the compound's mechanism of action may involve the inhibition of specific enzymes related to cell proliferation, suggesting its potential as an anticancer agent.

Pharmaceutical Intermediate

There is ongoing research into the use of this compound as a pharmaceutical intermediate. Its ability to serve as a precursor for biologically active compounds makes it a candidate for drug development .

Material Science

Polymer Production

One of the most notable applications of this compound is in the production of biodegradable polymers. The compound has been used in ring-opening polymerization processes to create polydepsipeptides and copolymers with lactide. These materials exhibit impressive biocompatibility and biodegradability, making them suitable for medical applications such as drug delivery systems and tissue engineering .

Case Study: Mechanochemical Synthesis

A study demonstrated the mechanochemical synthesis of copolymers using 3S-(isobutyl)morpholine-2,5-dione and lactide via ball-milling techniques. The resulting copolymers showed favorable properties such as accelerated resorption rates and excellent strength retention in vivo .

| Property | Copolymers with MD | Copolymers with LA |

|---|---|---|

| Molar Fraction (MD) | 0.23 - 0.69 | - |

| Biodegradability | High | Moderate |

| Strength Retention | Excellent | Good |

Industrial Applications

This compound is also utilized in industrial applications for producing resins and other chemicals. Its role as a precursor in synthesizing various industrial materials highlights its importance beyond laboratory settings .

Propiedades

Número CAS |

118363-62-5 |

|---|---|

Fórmula molecular |

C6H9NO3 |

Peso molecular |

143.14 g/mol |

Nombre IUPAC |

3,6-dimethylmorpholine-2,5-dione |

InChI |

InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8) |

Clave InChI |

VVCGOQDXURYHJV-UHFFFAOYSA-N |

SMILES |

CC1C(=O)OC(C(=O)N1)C |

SMILES canónico |

CC1C(=O)OC(C(=O)N1)C |

Sinónimos |

2,5-Morpholinedione,3,6-dimethyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.